An In-Depth Technical Guide to Pam3CSK4 TFA: A Synthetic Lipopeptide for TLR1/2 Activation
An In-Depth Technical Guide to Pam3CSK4 TFA: A Synthetic Lipopeptide for TLR1/2 Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pam3CSK4 TFA (Trifluoroacetate), a synthetic triacylated lipopeptide that serves as a potent agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer. Its function as a mimic of the acylated amino terminus of bacterial lipoproteins makes it an invaluable tool for immunological research, particularly in studies involving innate immunity, vaccine adjuvant development, and the investigation of inflammatory pathways. This document details the chemical properties, mechanism of action, and biological functions of Pam3CSK4 TFA, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction to Pam3CSK4 TFA
Pam3CSK4, with the full chemical name S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-N-palmitoyl-(R)-cysteinyl-seryl-lysyl-lysyl-lysyl-lysine, is a synthetic lipopeptide that has become a cornerstone in the study of innate immunity. The trifluoroacetate (TFA) salt form of Pam3CSK4 enhances its water solubility and stability, facilitating its use in a wide range of experimental settings.[1]
As a synthetic analog of the N-terminal part of bacterial lipoproteins, Pam3CSK4 is recognized by the heterodimer of Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[2][3] This recognition event triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and the initiation of an innate immune response.[2]
Chemical and Physical Properties
The structural and physical characteristics of Pam3CSK4 TFA are critical for its biological activity and experimental application.
| Property | Value | Reference |
| Full Name | Pam3Cys-Ser-(Lys)4 TFA | [4] |
| Synonyms | Pam3Cys-Ser-(Lys)4 Trifluoroacetate | [5] |
| Molecular Formula | C87H159F9N10O19S | [5] |
| Molecular Weight | 1852.33 g/mol | [6][7] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) and water. | [7] |
| Purity | Typically ≥95% | [8] |
Mechanism of Action: The TLR1/2 Signaling Pathway
Pam3CSK4 TFA's primary function is to activate the TLR1/2 signaling pathway. This process can be broken down into several key steps:
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Ligand Recognition and Receptor Dimerization: Pam3CSK4's three fatty acid chains are recognized by the extracellular domains of TLR1 and TLR2, inducing the formation of a stable heterodimer on the cell surface.[2]
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Recruitment of Adaptor Proteins: The dimerization of the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR1 and TLR2 initiates the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[2]
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Formation of the Myddosome: MyD88 then recruits IRAK4 (Interleukin-1 receptor-associated kinase 4), which in turn phosphorylates and activates IRAK1 and IRAK2, leading to the formation of a signaling complex known as the Myddosome.
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Activation of TRAF6: The activated IRAK proteins dissociate from the receptor complex and interact with TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.
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Activation of Downstream Kinases: TRAF6, in conjunction with UBE2N/UBE2V2, catalyzes the formation of K63-linked polyubiquitin chains, which act as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex. TAK1, in turn, phosphorylates and activates the IKK (IκB kinase) complex and MAPKs (Mitogen-activated protein kinases) such as JNK, p38, and ERK.
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Activation of Transcription Factors: The activated IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This releases the transcription factor NF-κB (p50/p65), allowing it to translocate to the nucleus. Simultaneously, the activation of MAPKs leads to the activation of the transcription factor AP-1.
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Gene Expression: In the nucleus, NF-κB and AP-1 bind to the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other immune-related molecules.[2]
Quantitative Data on Biological Activity
The biological activity of Pam3CSK4 TFA is concentration-dependent. Below is a summary of key quantitative data from various studies.
Table 1: In Vitro Activity of Pam3CSK4 TFA
| Parameter | Cell Type | Concentration | Effect | Reference |
| EC50 | Human TLR1/2 expressing cells | 0.47 ng/mL | Half-maximal effective concentration for TLR1/2 activation | [4][5] |
| Working Concentration | Various immune cells | 10 - 300 ng/mL | Typical range for in vitro cell stimulation | [2] |
| Cytokine Induction (IL-1β) | Human Monocytes | 50 ng/mL (overnight) | Significant increase in IL-1β production | [9] |
| Cytokine Induction (IL-6) | Human Monocytes | 50 ng/mL (overnight) | Significant increase in IL-6 production | [9] |
| Cytokine Induction (IL-8) | Human Monocytes | 50 ng/mL (overnight) | Significant increase in IL-8 production | [9] |
| Cytokine Induction (TNF-α) | Human Monocytes | 50 ng/mL (overnight) | Induction of TNF-α in most experiments | [9] |
| Cytokine Induction (IL-10) | Human Monocytes | 50 ng/mL (overnight) | Significant induction of IL-10 | [9] |
| Neutrophil Function | GM-CSF induced neutrophils | 1 µg/mL | Enhances antibacterial functions against MRSA | [4] |
Table 2: In Vivo Activity of Pam3CSK4 TFA
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Neonatal Mice | 5 mg/kg (daily for 9 days) | Intraperitoneal (i.p.) | Altered brain, spleen, and liver weights | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for common experiments involving Pam3CSK4 TFA.
In Vitro Macrophage Stimulation and Cytokine Analysis
Objective: To measure the production of pro-inflammatory cytokines by macrophages in response to Pam3CSK4 TFA stimulation.
Materials:
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RAW 264.7 murine macrophage cell line
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DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
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Pam3CSK4 TFA (stock solution prepared in sterile, endotoxin-free water or DMSO)
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Phosphate-Buffered Saline (PBS)
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24-well tissue culture plates
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ELISA kits for murine TNF-α, IL-6, and IL-1β
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Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete DMEM.
-
Cell Adherence: Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to adhere.
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Stimulation:
-
Prepare serial dilutions of Pam3CSK4 TFA in complete DMEM to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Carefully remove the old media from the wells and replace it with 500 µL of the Pam3CSK4 TFA dilutions.
-
Include a negative control well with media only.
-
-
Incubation: Incubate the stimulated cells for 24 hours at 37°C with 5% CO2.
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Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Thaw the collected supernatants on ice.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
References
- 1. Frontiers | Toll-like receptor 1 polymorphism is associated with impaired immune tolerance, dysregulated inflammatory responses to Borrelia burgdorferi, and heightened risk of post-infectious Lyme arthritis [frontiersin.org]
- 2. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pam3CSK4, TLR1 and TLR2 Ligand (NBP2-25297): Novus Biologicals [novusbio.com]
- 5. Coinjection with TLR2 Agonist Pam3CSK4 Reduces the Pathology of Leishmanization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preconditioning by toll-like receptor 2 agonist Pam3CSK4 reduces CXCL1-dependent leukocyte recruitment in murine myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Pro-inflammatory response ensured by LPS and Pam3CSK4 in RAW 264.7 cells did not improve a fungistatic effect on Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo - PMC [pmc.ncbi.nlm.nih.gov]
